2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Overview
Description
2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H15ClN2OS and its molecular weight is 378.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is related to a series of 3-heteroarylthioquinoline derivatives studied for their antituberculosis properties. These compounds were synthesized using the Friedlander annulation method and tested against Mycobacterium tuberculosis. Two derivatives showed significant activity with minimal inhibitory concentration (MIC) values of 3.2 and 3.5 μM against Mycobacterium tuberculosis. Moreover, these compounds displayed no cytotoxic effects against mouse fibroblast cell lines in vitro, indicating their potential as therapeutic agents (Selvam et al., 2011).
Synthesis and Molecular Structure Studies
This compound is closely related to 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, which have been synthesized and studied for their molecular structures. The reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles resulted in these derivatives. Their molecular structure was confirmed through X-ray structural analysis, demonstrating the potential for diverse chemical applications and further exploration in structural chemistry (Gromachevskaya et al., 2017).
Antimicrobial Studies
Several quinazoline derivatives, including those structurally related to this compound, have been synthesized and screened for their antibacterial and antifungal activities. These studies are crucial in the discovery of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Desai et al., 2007).
Antioxidant and Corrosion Inhibitors for Oils
Some quinazolinone derivatives have been evaluated as antioxidant additives and corrosion inhibitors for lubricating oils. This highlights the compound's potential utility in industrial applications, particularly in enhancing the longevity and performance of oils used in machinery and vehicles (Habib et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Result of Action
If it indeed targets ftsz, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfanylmethyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-15-7-6-10-17(13-15)26-14-20-23-19-12-5-4-11-18(19)21(25)24(20)16-8-2-1-3-9-16/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYTARMZRCGEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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